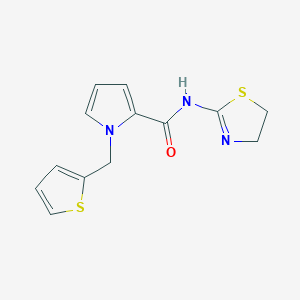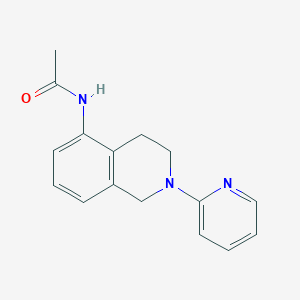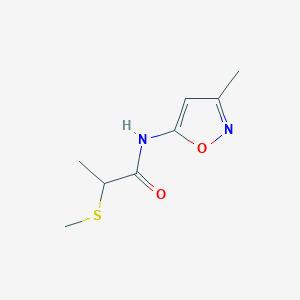
4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamide, also known as Cbz-piperidine, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperidine derivatives and exhibits various biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.
Mecanismo De Acción
The exact mechanism of action of 4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene is not fully understood. However, it has been proposed that it exerts its biological effects through the modulation of the activity of certain neurotransmitters in the central nervous system, including serotonin and dopamine. 4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene has also been shown to interact with voltage-gated sodium channels, which play a crucial role in the transmission of pain signals.
Biochemical and Physiological Effects:
4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. Additionally, 4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene has been found to modulate the activity of certain enzymes involved in the inflammatory process, such as cyclooxygenase-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, 4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene exhibits potent biological activity, making it a valuable tool for studying the mechanisms underlying pain and inflammation. However, one of the limitations of using 4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene is its potential toxicity, which needs to be carefully considered when designing experiments.
Direcciones Futuras
There are several future directions for the research on 4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene. One potential direction is to investigate its potential use in the treatment of neuropathic pain, a type of chronic pain that is difficult to manage with currently available medications. Another direction is to explore the potential of 4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene as a lead compound for the development of novel anti-inflammatory drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene and to identify its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of 4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene involves the reaction of 4-chlorobenzoyl chloride with N-methylpiperidine-1-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline solid with a melting point of 143-145°C.
Aplicaciones Científicas De Investigación
4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene has been extensively studied for its potential therapeutic applications. It has been reported to exhibit analgesic effects in animal models of pain, making it a promising candidate for the development of novel pain medications. Additionally, 4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamidene has shown anti-inflammatory effects in animal models of inflammation, suggesting its potential use in the treatment of inflammatory disorders such as arthritis.
Propiedades
IUPAC Name |
4-(4-chlorobenzoyl)-N-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-16-14(19)17-8-6-11(7-9-17)13(18)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDYAILDRMLKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]benzamide](/img/structure/B7530180.png)

![3-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7530196.png)
![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)


![2-[(3,4-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530234.png)
![2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530250.png)
![2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline](/img/structure/B7530254.png)
![[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7530257.png)



![5-bromo-2-methyl-N-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7530290.png)